molecular formula C11H12BrNO2 B1507113 2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid CAS No. 659736-91-1

2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid

Cat. No. B1507113
CAS RN: 659736-91-1
M. Wt: 270.12 g/mol
InChI Key: HPBZJDQUTPFAHY-UHFFFAOYSA-N
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Description

“2-Amino-1,2,3,4-tetrahydro-6-bromo-2-naphthalene carboxylic acid” is a research chemical with the molecular formula C11H12BrNO2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound includes a naphthalene backbone that is partially hydrogenated (tetrahydro-) and substituted with an amino group (2-amino-), a bromo group (6-bromo-), and a carboxylic acid group (2-naphthalene carboxylic acid) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.12 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .

Scientific Research Applications

Synthesis and Chemical Transformations

A key area of research involves the development of concise synthetic routes for derivatives of 2-Amino-1,2,3,4-tetrahydro-naphthalene. Göksu et al. (2003) demonstrated a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol, showcasing a methodological advancement in the synthesis of complex naphthalene derivatives Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003. Additionally, Gao, Liu, and Wei (2013) explored the hypervalent iodine(III)-mediated benzannulation of enamines with alkynes, leading to the synthesis of polysubstituted naphthalene derivatives, which indicates the versatility of this compound in forming complex molecular architectures Gao, Liu, & Wei, 2013.

Material Science Applications

Research into high-performance materials has also benefited from derivatives of 2-Amino-1,2,3,4-tetrahydro-naphthalene. Liou, Hsiao, Chen, and Yen (2006) synthesized a new class of aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials, using a naphthylamine-derived aromatic dicarboxylic acid Liou, Hsiao, Chen, & Yen, 2006. This work demonstrates the potential of naphthalene derivatives in developing materials for optoelectronic applications.

Mechanism of Action

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available literature. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions of research involving this compound are not specified in the available literature. Given its structural features, it could potentially be explored in various areas of organic chemistry and medicinal chemistry .

properties

IUPAC Name

2-amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBZJDQUTPFAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1C=C(C=C2)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722498
Record name 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

659736-91-1
Record name 2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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